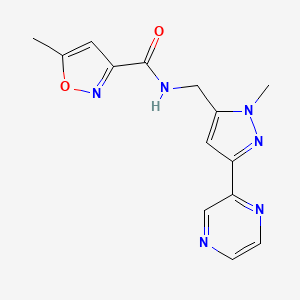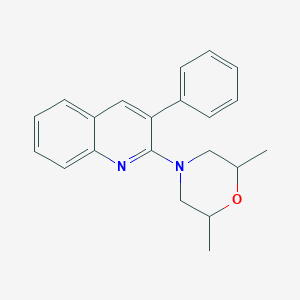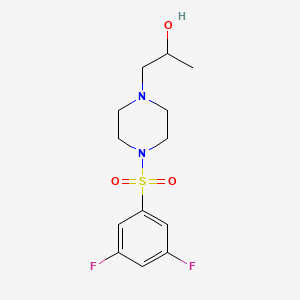
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” has a molecular formula of C13H18F2N2O3S and a molecular weight of 320.35 . It is also known by other synonyms such as “1-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol” and "AKOS024529540" .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)13-8-11(14)2-3-12(13)15/h2-3,8,10,18H,4-7,9H2,1H3” and the Canonical SMILES is "CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O" . These strings provide a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has four rotatable bonds . The topological polar surface area is 69.2 Ų . The compound has a complexity of 435 .Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Degradation
Polyfluoroalkyl chemicals, due to their persistent and bioaccumulative nature, have raised environmental concerns. Research has explored their microbial degradation in the environment, highlighting the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic and sulfonic acids, which are toxic and regulated due to their persistence and ubiquity. Understanding the biodegradation pathways, half-lives, and potential for defluorination of these compounds is crucial for evaluating their environmental fate and impacts (Liu & Avendaño, 2013).
Therapeutic Applications
Piperazine derivatives are significant in medicinal chemistry, showing a wide range of therapeutic uses including antipsychotic, anti-inflammatory, and anticancer activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazines serve as a versatile scaffold for drug discovery, suggesting potential pharmacological applications for compounds such as 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol in various diseases (Rathi et al., 2016).
Antibacterial and Antimicrobial Activity
Sulfonamide compounds, including those with piperazine structures, have been explored for their antibacterial and antimicrobial efficacy. These compounds are part of a class of synthetic antibiotics used against bacterial infections and have been incorporated into many clinically used drugs. Their broad spectrum of activity suggests that derivatives of 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol could potentially possess antibacterial or antimicrobial properties, contributing to the development of new therapeutic agents (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
1-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-2-4-17(5-3-16)21(19,20)13-7-11(14)6-12(15)8-13/h6-8,10,18H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIDEOQQLHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2358810.png)
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)
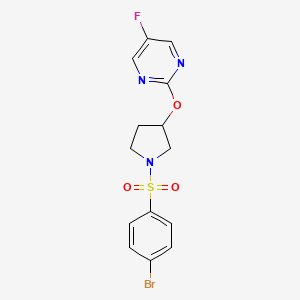
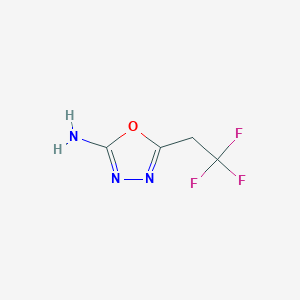

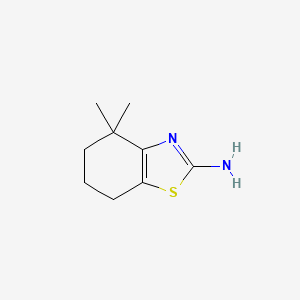
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)
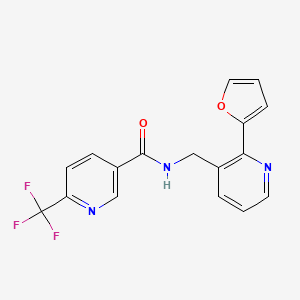
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
